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molecular formula C15H20ClNO2 B8393221 6,7-Dimethoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinoline hydrochloride

6,7-Dimethoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinoline hydrochloride

Cat. No. B8393221
M. Wt: 281.78 g/mol
InChI Key: NISUIDMYPHRYFC-UHFFFAOYSA-N
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Patent
US08129530B2

Procedure details

Compound 8 (1.52 g from the previous step) was dissolved in MeOH (20 mL). 37% HCl (3.5 mL) was added, and the mixture was refluxed for 4 h. The volatiles were removed in vacuo, using toluene to azeotropically remove the water. This provided impure compound 9 (0.89 g) as an yellow oil.
Name
Compound 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][C:11]1[CH2:12][C:13]2[C:18]([CH2:19][C:20]=1OC)=[CH:17][CH:16]=[C:15]([O:23][CH3:24])[C:14]=2[O:25][CH3:26])(C)(C)C.[ClH:28]>CO>[ClH:28].[CH3:26][O:25][C:14]1[C:13]2[CH2:12][CH:11]3[C:20]([CH2:19][C:18]=2[CH:17]=[CH:16][C:15]=1[O:23][CH3:24])=[N:7][CH2:8][CH2:9][CH2:10]3 |f:3.4|

Inputs

Step One
Name
Compound 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCC=1CC2=C(C(=CC=C2CC1OC)OC)OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to azeotropically remove the water

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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